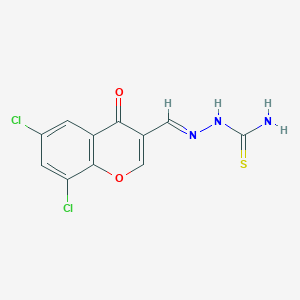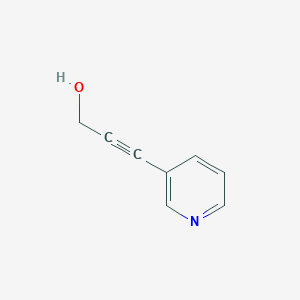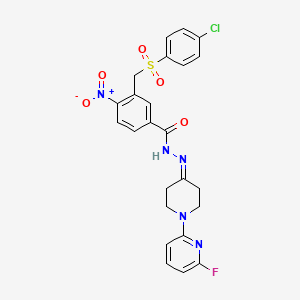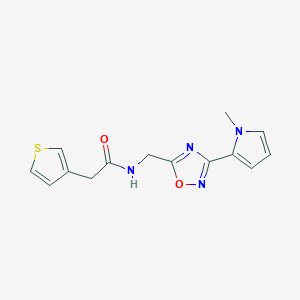
6,8-dicloro-4H-cromen-4-ona-3-carboxaldehído tiosemicarbazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is a complex organic compound with the molecular formula C11H7Cl2N3O2S and a molecular weight of 316.2 g/mol . This compound is characterized by its chromenone core structure, which is substituted with chlorine atoms at positions 6 and 8, and a thiosemicarbazide group at the 3-carboxaldehyde position
Aplicaciones Científicas De Investigación
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide has several applications in scientific research:
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide typically involves the reaction of 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde with thiosemicarbazide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups such as amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Mecanismo De Acción
The mechanism by which 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde: This compound shares the same chromenone core but lacks the thiosemicarbazide group.
6,8-dichloro-3-ethyl-2-methyl-4H-chromen-4-one: Another derivative with different substituents on the chromenone core.
Uniqueness
6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is unique due to the presence of both chlorine atoms and the thiosemicarbazide group, which confer distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
[(E)-(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2S/c12-6-1-7-9(17)5(3-15-16-11(14)19)4-18-10(7)8(13)2-6/h1-4H,(H3,14,16,19)/b15-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFRVIVYZZQZES-CRKCGEKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=NNC(=S)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)/C=N/NC(=S)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)


![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol](/img/structure/B2355182.png)
![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)



![4-cyano-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2355189.png)
![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2355193.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2355194.png)
